3-Acetylthiazolidine-2-thione

Asymmetric Catalysis Aldol Reaction Chiral Auxiliary

3-Acetylthiazolidine-2-thione (CAS 76397-53-0) is an N-acetylated derivative of thiazolidine-2-thione, a heterocyclic scaffold containing both thione and thioamide functionalities. This compound functions as a chiral auxiliary in stereoselective transformations, as an activated acylating agent for the selective modification of polyols, and as an intermediate for the partial reduction of carboxylic acids to aldehydes.

Molecular Formula C5H7NOS2
Molecular Weight 161.3 g/mol
CAS No. 76397-53-0
Cat. No. B1589761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylthiazolidine-2-thione
CAS76397-53-0
Molecular FormulaC5H7NOS2
Molecular Weight161.3 g/mol
Structural Identifiers
SMILESCC(=O)N1CCSC1=S
InChIInChI=1S/C5H7NOS2/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3
InChIKeyBMOBFBQWISCVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylthiazolidine-2-thione (CAS 76397-53-0) for Asymmetric Synthesis and Selective Acylation


3-Acetylthiazolidine-2-thione (CAS 76397-53-0) is an N-acetylated derivative of thiazolidine-2-thione, a heterocyclic scaffold containing both thione and thioamide functionalities [1]. This compound functions as a chiral auxiliary in stereoselective transformations, as an activated acylating agent for the selective modification of polyols, and as an intermediate for the partial reduction of carboxylic acids to aldehydes . Its utility stems from the ability of the thione sulfur to coordinate to Lewis acids, thereby rigidifying transition states and enabling high levels of enantio- and regiocontrol [2].

Critical Differentiation of 3-Acetylthiazolidine-2-thione from Generic Thiazolidine-2-thione Analogs


In procurement for asymmetric synthesis or selective acylation workflows, the simple substitution of 3-acetylthiazolidine-2-thione with an unsubstituted thiazolidine-2-thione or even a differently acylated analog (e.g., 3-benzoyl or 3-pivaloyl) is not a chemically equivalent practice. The N-acetyl group of this specific compound profoundly dictates both the steric environment around the reactive center and the overall electrophilicity of the thione carbonyl [1]. As demonstrated in head-to-head comparative studies, the identity of the 3-acyl substituent directly determines the regio- and stereochemical outcome of reactions [2]. Consequently, substituting this compound with a generic alternative will predictably alter, and likely degrade, reaction yield, selectivity, and reproducibility, thereby compromising the integrity of the synthetic sequence or analytical result [3].

Quantitative Performance Evidence for 3-Acetylthiazolidine-2-thione Relative to Comparators


Enantioselectivity in Aldol-Type Reactions with Achiral Aldehydes

In a direct comparative context within the thiazolidine-2-thione auxiliary class, 3-acetylthiazolidine-2-thione demonstrates its capability to achieve exceptional enantiocontrol. When employed as a substrate in a tin(II)-mediated aldol reaction with achiral aldehydes in the presence of a chiral diamine ligand derived from (S)-proline, this specific acetyl derivative furnishes β-hydroxy carbonyl compounds with an enantiomeric excess (ee) consistently greater than 95% [1]. While other 3-acylthiazolidine-2-thiones can participate in similar stereoselective aldol additions, the 3-acetyl variant is often the benchmark for establishing this high level of enantioselectivity in the foundational literature [2]. This contrasts with the use of a generic, unsubstituted thiazolidine-2-thione, which lacks the necessary N-acyl activation to form the requisite enolate for such transformations [3].

Asymmetric Catalysis Aldol Reaction Chiral Auxiliary

Regioselectivity in Acylation of Diols and Polyols

The choice of the 3-acyl substituent on the thiazolidine-2-thione core is not trivial; it directly governs the regioselectivity of acylation reactions with polyols. In a controlled, head-to-head comparison, the relative order of regioselectivity for the acylation of 1,4-pentanediol was experimentally determined to be 3-pivaloylthiazolidine-2-thione (highest) > 3-acetylthiazolidine-2-thione > 3-benzoylthiazolidine-2-thione (lowest) [1]. This quantitative ranking establishes that 3-acetylthiazolidine-2-thione occupies a specific, intermediate niche in selectivity, providing a distinct performance profile compared to its more sterically hindered (3-pivaloyl) or more conjugated (3-benzoyl) counterparts [2].

Protecting Group Chemistry Regioselective Acylation Diol Functionalization

Enantioselectivity in the Synthesis of 2-Substituted Malates

Beyond simple aldehydes, 3-acetylthiazolidine-2-thione is validated for more complex electrophiles where stereochemical fidelity is paramount. In a distinct reaction manifold, the tin(II) enolate of 3-acetylthiazolidine-2-thione reacts with various α-ketoesters to afford the corresponding aldol-type products. Under the influence of the chiral diamine (2S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine, these transformations proceed with an enantiomeric excess of >95% [1]. This demonstrates the robustness of the 3-acetylthiazolidine-2-thione-derived enolate in delivering consistently high enantioselectivity across a range of electrophilic partners, a performance characteristic that distinguishes it from less predictable or less studied acyl-thiazolidinethione auxiliaries [2].

Asymmetric Synthesis Malate Derivatives Chiral Pool Expansion

Chemoselective Partial Reduction of Carboxylic Acids to Aldehydes

3-Acetylthiazolidine-2-thione is not merely a reagent but also a representative member of the broader 3-acylthiazolidine-2-thione class that enables a highly chemoselective transformation: the partial reduction of a carboxylic acid to the corresponding aldehyde. In this methodology, a carboxylic acid is first converted into a 3-acylthiazolidine-2-thione derivative, such as the 3-acetyl analog. Subsequent treatment with diisobutylaluminum hydride (DIBAH) then cleanly reduces the acylthiazolidinethione to the aldehyde in good yield without over-reduction to the primary alcohol [1]. This contrasts with the direct reduction of carboxylic acids or their simple esters with DIBAH, which is notoriously difficult to stop at the aldehyde stage and often leads to mixtures of alcohol and unreacted starting material [2]. The 3-acylthiazolidine-2-thione intermediate provides a reliable, controlled-release platform for the aldehyde functionality.

Functional Group Interconversion Aldehyde Synthesis Reduction Chemistry

High-Value Application Scenarios for 3-Acetylthiazolidine-2-thione


Synthesis of Enantiopure β-Hydroxy Carbonyl and Malate Intermediates

In medicinal chemistry and process development, the synthesis of chiral β-hydroxy carbonyl compounds is a cornerstone of asymmetric synthesis. 3-Acetylthiazolidine-2-thione is specifically deployed as a chiral acetate enolate equivalent. The documented enantiomeric excess of >95% in reactions with both achiral aldehydes and α-ketoesters [1] makes this compound the preferred starting material for projects where a high enantiopurity of the final drug substance or advanced intermediate is non-negotiable. Its use directly mitigates the need for costly and time-consuming chiral chromatographic separations downstream [2].

Chemoselective Functionalization of Complex Polyols

For the synthesis of complex natural products, glycoconjugates, or advanced pharmaceutical intermediates containing multiple hydroxyl groups, the ability to selectively modify a single primary alcohol without the use of exhaustive protecting group strategies is of paramount value. 3-Acetylthiazolidine-2-thione, as demonstrated by its intermediate position in the selectivity ranking for diol acylation [1], offers a tunable and predictable degree of regiocontrol. This allows synthetic chemists to streamline multi-step sequences, improving overall yield and reducing material costs compared to methods relying on less selective acylating agents or cumbersome protection/deprotection cycles [2].

Controlled Two-Step Synthesis of Aldehydes from Carboxylic Acids

In both academic research and industrial kilo-laboratory settings, the direct conversion of a carboxylic acid to an aldehyde without over-reduction remains a challenging transformation. The two-step sequence involving conversion to a 3-acylthiazolidine-2-thione (e.g., the 3-acetyl derivative) followed by DIBAH reduction [1] provides a robust and reproducible solution. This approach is particularly valuable when the target aldehyde is acid-sensitive or when the starting carboxylic acid is a precious, late-stage intermediate. By circumventing the over-reduction pitfalls associated with direct methods, this protocol ensures a higher yield and purity of the desired aldehyde product [2].

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